[Arg8]Vasopressin TFA, also known as Arginine Vasopressin, is a nonapeptide hormone that plays a crucial role in various physiological processes, including the regulation of water retention in the body, blood pressure control, and the modulation of social behavior. This compound is derived from the natural peptide vasopressin, with the substitution of the eighth amino acid with arginine, enhancing its biological activity. The compound is often used in research and clinical settings to study its effects on vasopressin receptors and potential therapeutic applications.
[Arg8]Vasopressin is synthesized through various chemical methods, primarily solid-phase peptide synthesis (SPPS), which allows for the precise assembly of peptide sequences. The compound can also be sourced from biological systems, although synthetic methods are preferred for research due to their reproducibility and scalability.
[Arg8]Vasopressin belongs to the class of peptides known as neuropeptides. It is classified under vasopressins, which are involved in water homeostasis and vascular regulation. This nonapeptide is characterized by its structure consisting of nine amino acids: cysteine, tyrosine, phenylalanine, glutamine, aspartic acid, proline, arginine, and glycine.
The synthesis of [Arg8]Vasopressin typically employs solid-phase peptide synthesis techniques. This method involves:
Key reagents used in the synthesis include:
The final product undergoes purification through high-performance liquid chromatography (HPLC) to ensure high purity levels.
The molecular structure of [Arg8]Vasopressin can be represented as follows:
The structure features a cyclic conformation due to the presence of disulfide bonds between cysteine residues, which stabilizes its three-dimensional configuration.
The peptide's sequence is critical for its function and includes specific residues that interact with vasopressin receptors. The cyclic nature and specific amino acid substitutions enhance its binding affinity and biological activity compared to natural vasopressin.
During its synthesis, [Arg8]Vasopressin primarily undergoes peptide bond formation. It does not typically participate in oxidation or reduction reactions under physiological conditions.
The major product formed from this synthesis is the intact peptide itself.
[Arg8]Vasopressin exerts its physiological effects by binding to specific vasopressin receptors—primarily V1a, V1b, and V2 receptors. Upon binding:
Relevant data indicates that [Arg8]Vasopressin retains functionality across a range of temperatures but may degrade over prolonged exposure to extreme conditions.
[Arg8]Vasopressin has several scientific uses:
This compound serves as a valuable tool in both basic research and clinical applications aimed at understanding and manipulating vasopressin-related pathways.
[Arg⁸]Vasopressin (AVP) is a cyclic nonapeptide with the primary sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂, featuring a disulfide bridge between Cysteine residues at positions 1 and 6 (Cys¹–Cys⁶) that forms a 20-membered ring structure [4] [5] [6]. The substitution of arginine at position 8 ([Arg⁸]) distinguishes it from vasotocin ([Arg⁸]-Vasotocin; CYIQNCPRG-NH₂) and enhances its binding affinity to mammalian vasopressin receptors [3] [6]. The trifluoroacetate (TFA) salt form is generated during peptide purification via reverse-phase high-performance liquid chromatography (RP-HPLC), where TFA serves as an ion-pairing agent. The TFA anion associates with the protonated guanidinium group of Arg⁸ and the N-terminal amine, stabilizing the peptide for storage and biological applications [4] [8]. The molecular formula is C₄₆H₆₅N₁₅O₁₂S₂·C₂HF₃O₂, with a molecular weight of 1,084.24 g/mol for the peptide moiety and 1,164.24 g/mol including TFA [3] [5].
Table 1: Structural Features of [Arg⁸]Vasopressin TFA
Feature | Detail |
---|---|
Peptide Sequence | H-Cys¹-Tyr²-Phe³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Arg⁸-Gly⁹-NH₂ |
One-Letter Code | CYFQNCPRG-NH₂ |
Disulfide Bond | Between Cys¹ and Cys⁶ |
Ring Size | 20 atoms (including S–S bond) |
TFA Association Sites | Arg⁸ side chain, N-terminal amine |
Molecular Formula | C₄₆H₆₅N₁₅O₁₂S₂ (peptide) + C₂HF₃O₂ (TFA) |
Solid-Phase Peptide Synthesis (SPPS) is the primary method for producing [Arg⁸]Vasopressin TFA, employing Fmoc (fluorenylmethoxycarbonyl) chemistry on Wang or Rink amide resins [8]. The stepwise assembly begins at the C-terminus (Gly⁹), with Fmoc deprotection using piperidine (20% in DMF) and amino acid coupling mediated by activating agents like HATU/DIEA. Key steps include:
Reverse-Phase Cyclization offers an alternative for disulfide formation in solution. In [Arg⁸]-Vasopressin methylenedithioether synthesis, linear peptides adsorbed on C₁₈ silica undergo cyclization using tetrabutylammonium fluoride, inserting a –CH₂SS– bridge instead of –S–S– [2]. Though efficient, this method reduces biological activity by ~10-fold due to conformational distortion [2].
Table 2: Comparison of Synthesis Methods
Method | Solid-Phase Synthesis (SPPS) | Reverse-Phase Cyclization |
---|---|---|
Platform | Wang/Rink amide resin | C₁₈ silica-bound peptide |
Cys Protection | Acm, Trt | Acm |
Cyclization Agent | I₂ (for Acm) or thiol scavengers (for Trt) | Tetrabutylammonium fluoride |
Cyclization Site | On-resin (Trt) or post-cleavage (Acm) | Solution-phase |
Yield (Purified) | 30% for amidated peptides [7] | ~17% for acid forms [2] [7] |
Advantage | Automation-friendly; scalable | Avoids resin incompatibility |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0